5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyridine-2-carboxamide is a compound belonging to the dihydropyridine family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects, supported by various research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of a dihydropyridine core, which is often associated with various biological activities.
1. Anti-inflammatory Activity
Research indicates that compounds within the dihydropyridine class exhibit significant anti-inflammatory properties. A study demonstrated that derivatives similar to this compound showed potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.
Compound | COX-2 Inhibition (IC50 μM) | Analgesic Activity (%) |
---|---|---|
5-Dihydropyridine Derivative | 0.04 - 0.46 | 42 - 51 |
These results suggest that the compound may effectively reduce inflammation and pain comparable to standard anti-inflammatory drugs like diclofenac .
2. Analgesic Effects
The analgesic activity of this compound was assessed in various models. The results indicated a dose-dependent reduction in pain responses, aligning with its COX inhibition properties. The analgesic efficacy was reported to be similar to that of established analgesics, demonstrating its potential as a therapeutic agent for pain management .
3. Antimicrobial Properties
Preliminary studies have also explored the antimicrobial activity of this compound against various pathogens. The dihydropyridine derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential.
Pathogen | Minimum Inhibitory Concentration (MIC μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These findings suggest that the compound could be developed further as an antimicrobial agent .
Case Study: COX Inhibition and Analgesic Activity
In a controlled study involving animal models, compounds structurally related to this compound were administered to assess their anti-inflammatory and analgesic effects. The results indicated:
- Reduction in edema : Significant reduction observed within one hour post-administration.
- Serum IL-1β levels : Notable decrease in pro-inflammatory cytokines was recorded, supporting the anti-inflammatory mechanism through COX inhibition.
The compounds demonstrated an analgesic activity ranging from 40% to 51%, comparable to standard treatments .
Structural Activity Relationship (SAR)
The biological activity of dihydropyridines is often influenced by their structural components. Modifications at specific positions on the dihydropyridine ring can enhance or diminish their pharmacological effects. For instance, substituents like methoxy groups have been associated with increased COX inhibition and enhanced anti-inflammatory activity.
特性
IUPAC Name |
5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-24-13-20(28-14-15-5-3-7-17(9-15)27-2)19(25)10-18(24)21(26)23-12-16-6-4-8-22-11-16/h3-11,13H,12,14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZXEXZWZMUHIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NCC2=CN=CC=C2)OCC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。